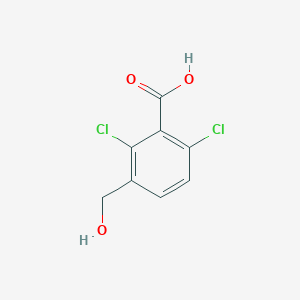
2,6-Dichloro-3-(hydroxymethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms at positions 2 and 6, and a hydroxymethyl group at position 3 on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions:
Chlorination of Benzoic Acid Derivatives: One common method involves the chlorination of the methyl ester of 2,6-dichlorobenzoic acid, followed by hydrolysis to yield 2,6-Dichloro-3-(hydroxymethyl)benzoic acid.
Oxidation of 2,6-Dichlorotoluene: Another method includes the oxidation of 2,6-dichlorotoluene using potassium permanganate or other oxidizing agents.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chlorination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: 2,6-Dichloro-3-carboxybenzoic acid.
Substitution Products: Compounds with different functional groups replacing the chlorine atoms.
科学研究应用
2,6-Dichloro-3-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,6-Dichloro-3-(hydroxymethyl)benzoic acid exerts its effects depends on its interactions with molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
相似化合物的比较
2,6-Dichlorobenzoic Acid: Lacks the hydroxymethyl group, making it less reactive in certain types of reactions.
3,6-Dichlorosalicylic Acid: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.
2-(Hydroxymethyl)benzoic Acid:
Uniqueness: 2,6-Dichloro-3-(hydroxymethyl)benzoic acid is unique due to the combination of its chlorine atoms and hydroxymethyl group, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
生物活性
2,6-Dichloro-3-(hydroxymethyl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Chemical Formula: C8H7Cl2O3
- Molecular Weight: 220.05 g/mol
The structure features two chlorine atoms at the 2 and 6 positions of the benzoic acid ring and a hydroxymethyl group at the 3 position, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.
Case Study:
A study conducted on lipopolysaccharide (LPS)-stimulated macrophages showed a reduction in cytokine levels when treated with this compound. The results are summarized below:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 800 |
| IL-6 | 1200 | 600 |
The anti-inflammatory properties may be attributed to the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:
- Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Cytokine Modulation: The compound appears to modulate immune responses by affecting signaling pathways related to cytokine production.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications have included altering the hydroxymethyl group or introducing additional functional groups to improve potency and selectivity.
Example Derivatives:
- Methyl Ester Derivative: Showed increased lipophilicity and enhanced antimicrobial activity.
- Halogenated Variants: Exhibited varying degrees of inhibitory effects against different bacterial strains.
属性
分子式 |
C8H6Cl2O3 |
|---|---|
分子量 |
221.03 g/mol |
IUPAC 名称 |
2,6-dichloro-3-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11H,3H2,(H,12,13) |
InChI 键 |
PRBCIOJDIDWVCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CO)Cl)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















